

N,N-Dimethylcyclohexylamine CAS 98-94-2

technical data sheet

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **N,N-Dimethylcyclohexylamine**

Cat. No.: **B146760**

[Get Quote](#)

Technical Guide: N,N-Dimethylcyclohexylamine (CAS 98-94-2)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **N,N-Dimethylcyclohexylamine** (DMCHA), a tertiary amine utilized across various industrial and research applications. It serves as a catalyst, a chemical intermediate, and a key component in the synthesis of polyurethane foams.^{[1][2][3]} This guide details its physicochemical properties, synthesis and analytical protocols, and safety information, presented for a professional audience in research and development.

Chemical and Physical Properties

N,N-Dimethylcyclohexylamine is a colorless to light yellow liquid characterized by a distinct musky, ammonia-like odor.^{[1][4][5]} It is a flammable liquid and is partially soluble in water, while being miscible with common organic solvents like alcohol, benzene, and acetone.^{[4][5]}

Table 1: Physicochemical Properties of **N,N-Dimethylcyclohexylamine**

Property	Value	Source(s)
CAS Number	98-94-2	[6]
EC Number	202-715-5	[6]
UN Number	2264	[7]
Molecular Formula	C ₈ H ₁₇ N	[4]
Molecular Mass	127.23 g/mol	[5]
Appearance	Colorless to light yellow, clear liquid	[4] [5] [8]
Melting Point	-60 °C	[1] [4]
Boiling Point	158-159 °C	[1] [4]
Density	0.849 g/mL at 25 °C	[1] [4]
Flash Point	42.2 °C (closed cup) / 108 °F	[4] [7]
Vapor Pressure	3.6 mmHg at 20 °C	
Water Solubility	10 g/L at 20 °C	[4]
Refractive Index (n _{20/D})	1.454	[1] [4]
pKa	10.72 (+1) at 25 °C	[3]
LogP	2.01 - 2.31 at 25 °C	[3] [5]

| Autoignition Temperature | 215 °C / 419 °F |[\[5\]](#) |

Safety and Toxicological Data

DMCHA is classified as a hazardous substance. It is flammable, toxic if swallowed, in contact with skin, or if inhaled, and causes severe skin burns and eye damage.[\[6\]](#)[\[9\]](#) It is also very toxic to aquatic life.[\[9\]](#) Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, is mandatory when handling this chemical.[\[9\]](#)[\[10\]](#)

Table 2: Toxicological Data

Parameter	Species	Value	Source(s)
LD50 Oral	Rat	272 - 348 mg/kg	[9] [11]
LD50 Dermal	Rat	370 mg/kg	[9] [11]

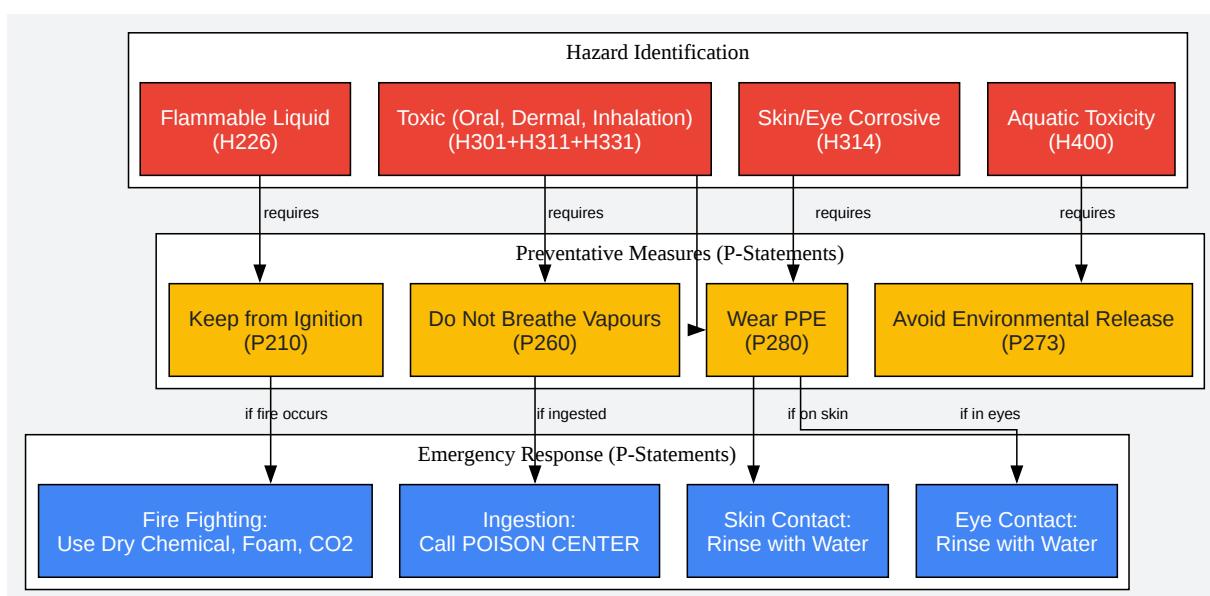

| LC50 Inhalation | Rat | 1.7 - 5.8 mg/L (4h) / 1,889 mg/m³ (2h) | [\[9\]](#)[\[11\]](#) |

Table 3: GHS Hazard and Precautionary Statements

Type	Code	Statement	Source(s)
Hazard	H226	Flammable liquid and vapour.	[9]
Hazard	H301+H311+H331	Toxic if swallowed, in contact with skin or if inhaled.	[6]
Hazard	H314	Causes severe skin burns and eye damage.	[9]
Hazard	H400	Very toxic to aquatic life.	[9]
Precautionary	P210	Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.	[10]
Precautionary	P260	Do not breathe mist/vapours/spray.	[6]
Precautionary	P273	Avoid release to the environment.	[9]
Precautionary	P280	Wear protective gloves/protective clothing/eye protection/face protection.	[9]
Precautionary	P301+P310	IF SWALLOWED: Immediately call a POISON CENTER/doctor.	[12]
Precautionary	P303+P361+P353	IF ON SKIN (or hair): Take off immediately all contaminated	[12]

Type	Code	Statement	Source(s)
		clothing. Rinse skin with water.	
Precautionary	P305+P351+P338	IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	[9]

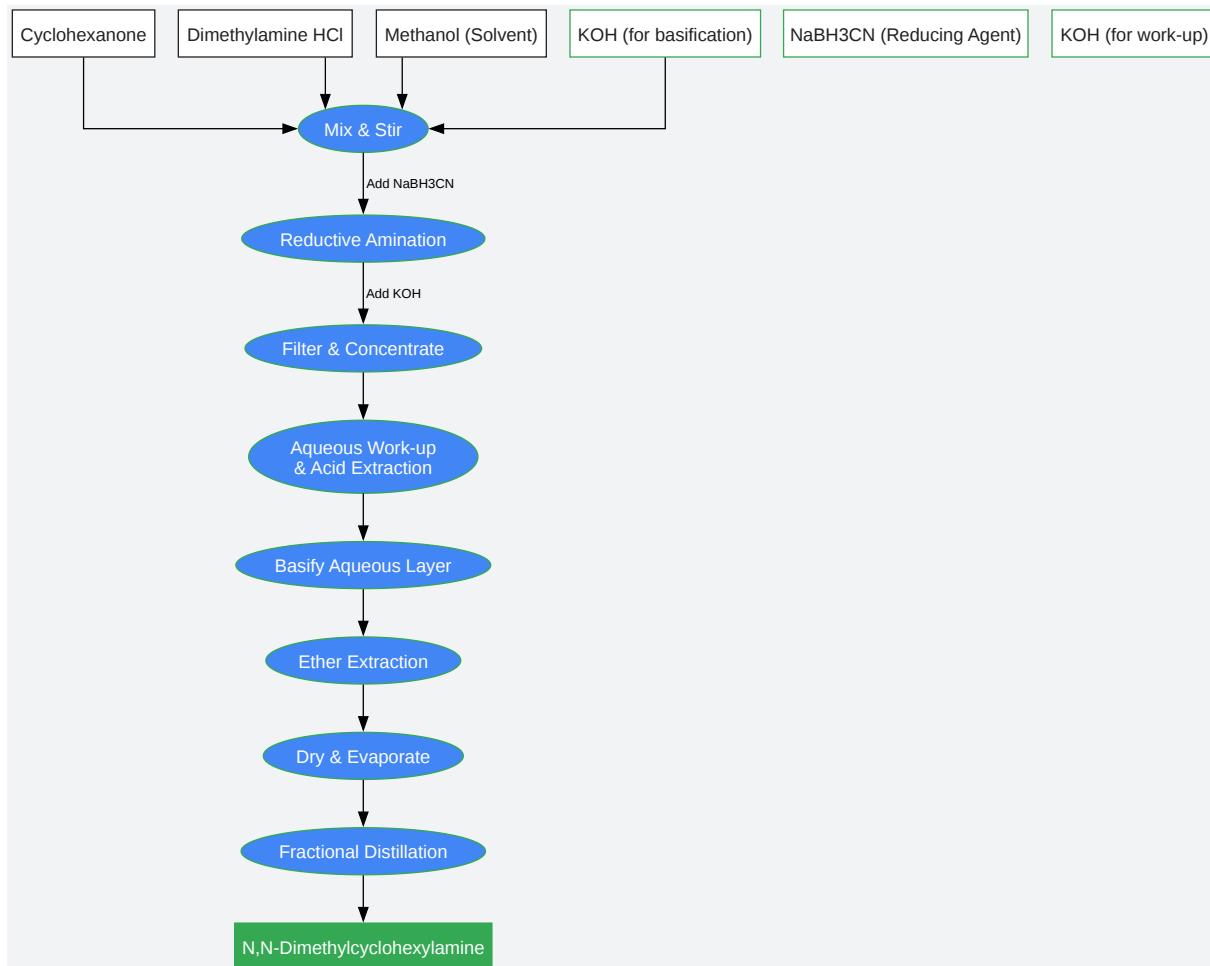
| Precautionary | P403+P235 | Store in a well-ventilated place. Keep cool. | [10] |

[Click to download full resolution via product page](#)

GHS Hazard and Response Workflow for DMCHA.

Experimental Protocols

Synthesis Methods


Several methods for the synthesis of **N,N-Dimethylcyclohexylamine** have been documented. A common laboratory-scale procedure is the reductive amination of cyclohexanone.

Protocol: Reductive Amination of Cyclohexanone with Sodium Cyanoborohydride[13]

This method is experimentally simple and applicable for synthesizing various tertiary amines.

- Preparation: A solution of 21.4 g (0.262 mole) of dimethylamine hydrochloride in 150 ml of methanol is prepared in a 500-ml round-bottomed flask.
- Basification: 4 g of potassium hydroxide is added to the stirred solution.
- Addition of Ketone: Once the pellets dissolve, 19.6 g (0.200 mole) of cyclohexanone is added in one portion. The suspension is stirred at room temperature for 15 minutes.
- Reduction: A solution of 4.75 g (0.0754 mole) of sodium cyanoborohydride in 50 ml of methanol is added dropwise over 30 minutes. The suspension is stirred for an additional 30 minutes after the addition is complete.
- Work-up: 15 g of potassium hydroxide is added, and stirring continues until dissolved. The mixture is filtered, and the filtrate volume is reduced to approximately 50 ml using a rotary evaporator (bath temperature < 45°C).
- Extraction: To the concentrate, 10 ml of water and 25 ml of saturated aqueous sodium chloride are added. The layers are separated. The aqueous layer is extracted twice with 50-ml portions of diethyl ether. The combined organic layers are then extracted with three 20-ml portions of 6 M hydrochloric acid.
- Isolation: The combined acidic layers are saturated with sodium chloride and extracted with four 30-ml portions of ether to remove impurities. The aqueous solution is then cooled to 0°C and basified to pH > 12 with potassium hydroxide pellets.

- Final Extraction & Purification: The product is extracted from the basic aqueous layer with two 40-ml portions of ether. The combined organic layers are washed with saturated sodium chloride, dried over anhydrous potassium carbonate, and the ether is removed via rotary evaporation.
- Distillation: The crude product is purified by fractional distillation. The fraction boiling at 156–159°C is collected, yielding **N,N-dimethylcyclohexylamine**.[\[13\]](#)

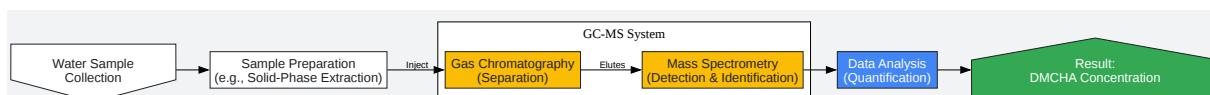
[Click to download full resolution via product page](#)

Reductive Amination Synthesis Workflow.

Analytical Methods

Detecting trace amounts of DMCHA, particularly in environmental samples, is crucial for monitoring and safety. Several advanced analytical techniques are employed for this purpose. [\[14\]](#)

Protocol: Detection of DMCHA in Water by GC-MS[\[14\]](#)


Gas Chromatography-Mass Spectrometry (GC-MS) is a standard method for identifying and quantifying volatile organic compounds like DMCHA.

- Sample Preparation:
 - Solid-Phase Extraction (SPE): A water sample is passed through an SPE cartridge containing a suitable sorbent to concentrate the analyte and remove interfering matrix components.
 - Elution: The DMCHA is eluted from the cartridge using an appropriate organic solvent.
 - Concentration: The eluate may be further concentrated under a gentle stream of nitrogen.
- GC-MS Analysis:
 - Injection: A small volume (e.g., 1 μ L) of the prepared sample is injected into the GC inlet.
 - Separation: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column (e.g., a non-polar column like DB-5ms). The column temperature is programmed to ramp up, separating compounds based on their boiling points and interactions with the column's stationary phase.
 - Detection: As DMCHA elutes from the column, it enters the mass spectrometer. It is ionized (typically by electron ionization), and the resulting fragments are separated by their mass-to-charge ratio, producing a unique mass spectrum that serves as a chemical fingerprint for identification.
- Quantification: The concentration of DMCHA is determined by comparing the peak area of a characteristic ion to a calibration curve generated from standards of known concentrations.

Table 4: Comparison of Analytical Methods for DMCHA Detection in Water[14]

Method	Sensitivity	Linearity Range	Detection Limit	Sample Preparation
GC-MS	Parts per billion (ppb)	0.1 ppb – 100 ppb	0.05 ppb	Solid-phase extraction, derivatization
LC-MS/MS	Sub-parts per trillion (ppt)	0.01 ppt – 10 ppt	0.005 ppt	Solid-phase extraction, filtration
Electrochemical Sensors	Parts per million (ppm)	0.1 ppm – 10 ppm	0.05 ppm	Direct immersion, pre-concentration

| Biosensors | Sub-parts per billion (ppb) | 0.1 ppb – 10 ppm | 0.05 ppb | Immunoassay, ELISA |

[Click to download full resolution via product page](#)

Analytical Workflow for DMCHA Detection by GC-MS.

Applications in Research and Industry

N,N-Dimethylcyclohexylamine is a versatile compound with significant industrial and research applications.

- Polyurethane Catalyst: Its primary use is as a moderately active, low-viscosity amine catalyst for polyurethane rigid foams.[3][4] It helps balance the gelling and blowing reactions during foam production.[8] These foams are used in insulation for appliances, construction, and automotive applications.[3]

- Chemical Intermediate: DMCHA serves as an intermediate in the synthesis of rubber accelerators, dyes, agrochemicals, corrosion inhibitors, and fuel additives.[1][2][8]
- Research Applications: In a laboratory context, it has been employed as a catalyst in organic reactions, such as the three-component organocatalyzed Strecker reaction on water.[15] It has also been used as a switchable hydrophilicity solvent (SHS) for the extraction of lipids from microalgae for biofuel production and for extracting emerging contaminants from wastewater.[15]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N,N-Dimethylcyclohexylamine CAS#: 98-94-2 [m.chemicalbook.com]
- 2. Evonik - N,N-Dimethylcyclohexylamine (DMCHA) - 98-94-2 - Amines [knowde.com]
- 3. News - N,N-Dimethylcyclohexylamine CAS 98-94-2 [mit-ivy.com]
- 4. chembk.com [chembk.com]
- 5. N,N-Dimethylcyclohexylamine | C8H17N | CID 7415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. carlroth.com:443 [carlroth.com:443]
- 7. ICSC 1444 - N,N-DIMETHYLCYCLOHEXYLAMINE [inchem.org]
- 8. N,N-Dimethylcyclohexylamine (DMCHA)** - TRIGON Chemie [trigon-chemie.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. Page loading... [guidechem.com]
- 11. fishersci.com [fishersci.com]
- 12. N,N-Dimethylcyclohexylamine | 98-94-2 | TCI EUROPE N.V. [tcichemicals.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. bdmaee.net [bdmaee.net]
- 15. N,N-二甲基环己胺 99% | Sigma-Aldrich [sigmaaldrich.com]

- To cite this document: BenchChem. [N,N-Dimethylcyclohexylamine CAS 98-94-2 technical data sheet]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b146760#n-n-dimethylcyclohexylamine-cas-98-94-2-technical-data-sheet>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com